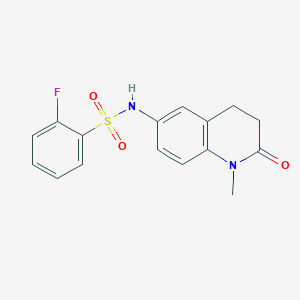

2-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 2-quinolones, which are a class of compounds known for their pharmaceutical and biological activities . They are valuable in drug research and development .

Synthesis Analysis

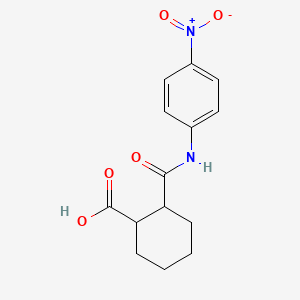

While the specific synthesis process for this compound is not available, 4-hydroxy-2-quinolones, a related class of compounds, are often synthesized from anilines using malonic acid equivalents .Molecular Structure Analysis

The compound likely contains a quinoline moiety, which is a heterocyclic compound with a fusion of a benzene ring and a pyridine ring . Quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .科学的研究の応用

Synthesis Techniques

Research has demonstrated innovative synthesis techniques for creating fluorinated isoquinoline and quinoline derivatives, including the compound of interest. These methods involve intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to high yields of desired products (Ichikawa et al., 2006).

Metal Ion Detection

Fluorophores related to the compound have been studied for their potential in zinc(II) detection, crucial for understanding intracellular Zn^2+ dynamics. The fluorescence characteristics of these fluorophores and their Zn^2+ complexes offer insights into the factors affecting fluorescence, contributing to advancements in bioimaging and metal ion detection (Kimber et al., 2001).

Antitumor Activity

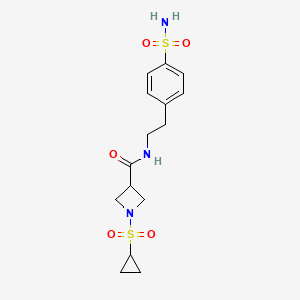

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have shown significant in vitro antitumor activity. These compounds, synthesized from 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide, exhibit potent efficacy, highlighting the therapeutic potential of such derivatives in cancer treatment (Alqasoumi et al., 2010).

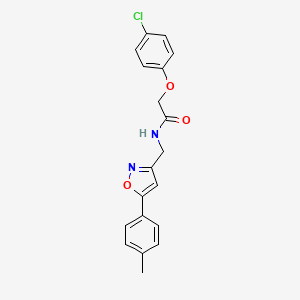

Fluorinated Heterocycles

The compound has also facilitated the exploration of novel pathways for synthesizing fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. Research in this area includes rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, leading to diverse fluorinated heterocycles. These findings underscore the compound's versatility in synthesizing fluorinated molecules with potential applications in drug development and agriculture (Wu et al., 2017).

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets . For instance, indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

This can involve binding to a receptor, inhibiting an enzyme, or interacting with a cellular structure .

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes .

特性

IUPAC Name |

2-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-14-8-7-12(10-11(14)6-9-16(19)20)18-23(21,22)15-5-3-2-4-13(15)17/h2-5,7-8,10,18H,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAFNXXXILAJSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)

![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)